

Application Notes: Tyrphostin 47 Kinase Assay Protocol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin 47, also known as AG-213, is a potent, cell-permeable inhibitor of protein tyrosine kinases.[1][2][3][4] It is widely utilized in cell biology and cancer research to investigate the roles of tyrosine kinases in signal transduction pathways.[2][5][6] **Tyrphostin 47** primarily targets the epidermal growth factor receptor (EGFR) kinase, but also shows inhibitory activity against platelet-derived growth factor receptor (PDGFR) and the p210bcr-abl fusion protein.[2] This document provides a detailed protocol for performing an in vitro kinase assay to determine the inhibitory activity of **Tyrphostin 47** against a target kinase, such as EGFR. The protocol is based on a luminescence-based ADP detection method, which is a common, safe, and reliable alternative to traditional radiometric assays.[7][8]

Mechanism of Action

Tyrphostin 47 acts as a competitive inhibitor at the ATP-binding site of the kinase domain.[3][9] By occupying this site, it prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues on the substrate protein, thereby inhibiting the kinase's catalytic activity and blocking downstream signaling pathways.

Quantitative Data Summary



The inhibitory activity of **Tyrphostin 47** against various kinases is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for **Tyrphostin 47** against some of its known targets.

| Kinase Target | IC50 Value (μM) |
|---------------|-----------------|
| EGFR | 2.4 |
| PDGFR | 3.5 |
| p210bcr-abl | 5.9 |

Data sourced from MedKoo Biosciences.[2]

Experimental Protocols

This section details a step-by-step protocol for an in vitro kinase assay using the ADP-Glo™ Kinase Assay format, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[7][8]

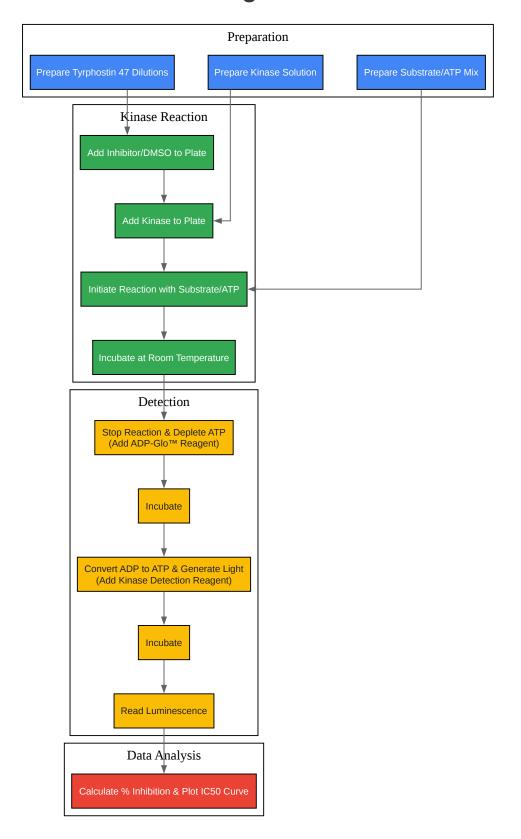
Materials and Reagents

- Purified recombinant kinase (e.g., EGFR)
- Kinase substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
- Tyrphostin 47 (stock solution in DMSO)
- ATP (Adenosine Triphosphate)
- Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 μM DTT)[7][8]
- ADP-Glo[™] Kinase Assay Kit (containing ADP-Glo[™] Reagent and Kinase Detection Reagent)
- White, opaque 384-well plates
- Multichannel pipettes



• Plate reader with luminescence detection capabilities

Experimental Workflow Diagram





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Caption: Workflow for an in vitro kinase assay using **Tyrphostin 47**.

Step-by-Step Protocol

- 1. Preparation of Reagents:
- Tyrphostin 47 Dilution Series: Prepare a serial dilution of Tyrphostin 47 in the kinase buffer.
 The final concentration in the assay will be half of this prepared concentration. It is
 recommended to start with a high concentration (e.g., 100 μM) and perform 1:3 or 1:5 serial
 dilutions. Also, prepare a vehicle control with the same percentage of DMSO as the inhibitor
 dilutions.
- Kinase Solution: Dilute the purified kinase enzyme to the desired concentration in the kinase buffer. The optimal concentration should be determined empirically but is typically in the ng range.[8]
- Substrate/ATP Mixture: Prepare a mixture of the kinase substrate and ATP in the kinase buffer. The final concentration of ATP should ideally be at or near the Km value for the specific kinase to accurately determine the IC50.[10]
- 2. Kinase Reaction:
- In a 384-well white plate, add 2.5 μL of each Tyrphostin 47 dilution or DMSO vehicle control.
- Add 5 µL of the diluted kinase solution to each well.
- Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
- Initiate the kinase reaction by adding 2.5 μL of the substrate/ATP mixture to each well.
- Incubate the plate at room temperature for 60 minutes. [7][8]
- 3. Signal Detection:

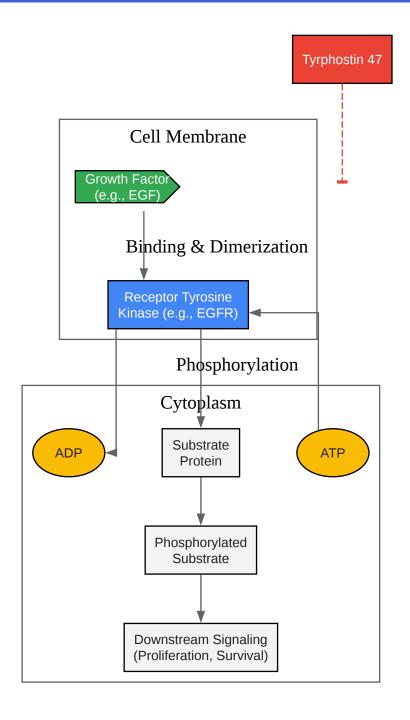


- To stop the kinase reaction and deplete the remaining ATP, add 10 μL of ADP-Glo™ Reagent to each well.
- Incubate the plate at room temperature for 40 minutes.[7][8]
- Add 20 μL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
- Incubate the plate at room temperature for 30-60 minutes.
- Measure the luminescence using a plate reader. The signal intensity is directly proportional
 to the amount of ADP produced and thus reflects the kinase activity.[7]
- 4. Data Analysis:
- The percentage of kinase inhibition is calculated for each Tyrphostin 47 concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of **Tyrphostin 47** on a generic receptor tyrosine kinase signaling pathway, such as the one activated by EGFR.





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Caption: Inhibition of RTK signaling by **Tyrphostin 47**.

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